Cytidine diphosphate choline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

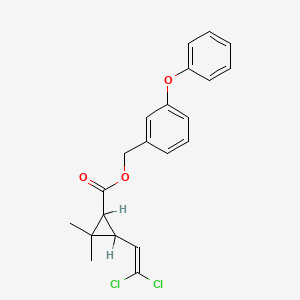

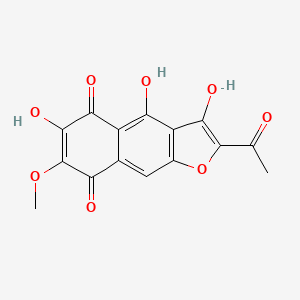

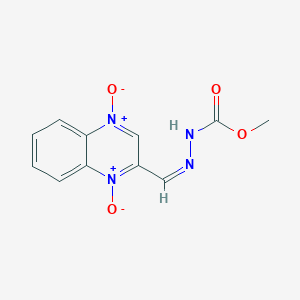

Cytidine diphosphate choline, also known as citicoline, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the formation of the phospholipid bilayer in cell membranes and the stabilization of the neurotransmitter system. This compound acts as a precursor to phosphatidylcholine and acetylcholine, which are essential for brain function and cellular communication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cytidine diphosphate choline can be synthesized through various chemical and biochemical methods. One common synthetic route involves the direct condensation of cytidine-5’-monophosphate and choline phosphate using thionyl chloride combined with dimethylformamide (Vilsmeier-Haack reagent) . Another method involves the use of an acetate kinase/acetyl phosphate system combined with Escherichia coli-overexpressed CMP kinase, NDP kinase, choline phosphate cytidylyltransferase, and choline kinase to produce this compound from cytidine monophosphate and choline chloride .

Industrial Production Methods: Industrial production of this compound often employs multi-enzyme systems to enhance efficiency and productivity. For example, a one-pot multi-enzyme system can be designed to produce this compound from orotic acid, with optimized parameters such as oxygen supply . Another approach involves microbial fermentation using yeast sludge as an enzyme resource and glucose as a substrate, achieving a conversion rate of 80% .

Analyse Des Réactions Chimiques

Types of Reactions: Cytidine diphosphate choline undergoes various chemical reactions, including hydrolysis, phosphorylation, and condensation. It is an intermediate in the generation of phosphatidylcholine from choline, a common biochemical process in cell membranes .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include thionyl chloride, dimethylformamide, acetate kinase, acetyl phosphate, and various enzymes such as CMP kinase and choline kinase . Reaction conditions often involve controlled pH, temperature, and substrate concentrations to optimize yield and productivity .

Major Products Formed: The major products formed from the reactions involving this compound include phosphatidylcholine and acetylcholine, both of which are essential for cellular communication and brain function .

Applications De Recherche Scientifique

Cytidine diphosphate choline has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat acute craniocerebral injury, allowing recovery of consciousness after brain surgery . It is also used to treat pancreatitis in combination with a protein enzyme inhibitor . In the field of neuroprotection, this compound has been shown to have beneficial effects on neurological functions by increasing the synthesis of phosphatidylcholine and enhancing the production of acetylcholine . Additionally, it is used as a dietary supplement to support cognitive function and memory .

Mécanisme D'action

Cytidine diphosphate choline exerts its effects by increasing the levels of choline and cytidine in the brain. These compounds are then used to produce more phosphatidylcholine and acetylcholine, which support cognitive function, memory, and learning . The compound also has neuroprotective effects due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity .

Comparaison Avec Des Composés Similaires

Cytidine diphosphate choline is chemically similar to other nucleoside diphosphates such as cytidine diphosphate and uridine diphosphate . its unique role as a precursor to both phosphatidylcholine and acetylcholine sets it apart from other compounds. Similar compounds include cytidine monophosphate, uridine diphosphate, and cytidine triphosphate .

Propriétés

Numéro CAS |

99470-45-8 |

|---|---|

Formule moléculaire |

C14H25N4O11P2- |

Poids moléculaire |

487.32 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p-1/t9-,11-,12-,13-/m1/s1 |

Clé InChI |

RZZPDXZPRHQOCG-OJAKKHQRSA-M |

SMILES isomérique |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

SMILES canonique |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)

![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)

![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)

![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)

![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)